molecular formula C5H8N2S2 B8285301 4-Ethylsulfanyl-thiazol-2-ylamine

4-Ethylsulfanyl-thiazol-2-ylamine

Cat. No.: B8285301
M. Wt: 160.3 g/mol
InChI Key: NFHFQCIUQFIUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylsulfanyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C5H8N2S2 and its molecular weight is 160.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8N2S2

Molecular Weight

160.3 g/mol

IUPAC Name

4-ethylsulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2S2/c1-2-8-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7)

InChI Key

NFHFQCIUQFIUPA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CSC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Ethylsulfanyl-thiazol-2yl)-carbamic acid tert-butyl ester (0.583 g, 2.24 mmole) was dissolved in methylene chloride (9 mL) and the resulting solution was cooled in an ice-water bath. Trifluoroacetic acid (5 mL) was added dropwise to this solution. The solution was stirred under an argon atmosphere for 3 hours, allowing the cooling bath to slowly warm up. At the conclusion of the reaction, the bath temperature was 12° C. The reaction was concentrated. The residue was redissolved in methylene chloride and concentrated. This was repeated two additional times to remove most of the trifluoroacetic acid. Following the final concentration, the residue was dissolved again in methylene chloride and washed with saturated sodium bicarbonate, water and brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-ethylsulfanyl-thiazol-2-ylamine (0.256 g, 65%).
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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